2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile
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Overview
Description
2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile is a complex organic compound characterized by its unique structure featuring multiple cyano and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficiency and cost-effectiveness. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-cyano-2-phenylethenyl)benzene: Similar structure with cyano and phenylethenyl groups.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups and is used in similar applications.
Uniqueness
2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile is unique due to its specific arrangement of cyano and phenylethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[3,5-bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N3/c34-22-31(16-25-10-4-1-5-11-25)28-19-29(32(23-35)17-26-12-6-2-7-13-26)21-30(20-28)33(24-36)18-27-14-8-3-9-15-27/h1-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBDGQJPHFHFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC(=C2)C(=CC3=CC=CC=C3)C#N)C(=CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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